8-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It’s a colorless oil that melts just above room temperature .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
Quinoxaline is a structure composed of a benzene ring fused to a pyrazine 1,4-dioxide ring . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline and its derivatives have been extensively synthesized for the development of industrially useful elements like dyes, optical, electro-luminescent materials . The trifluoromethyl substituted quinoxaline compounds have attracted substantial interest in various fields of chemistry including the agrochemical and pharmaceutical industries .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients . It is insoluble in water and soluble in common organic solvents .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
Quinoxaline derivatives have been recognized for their antimicrobial properties, making them valuable in the development of new therapeutic agents . The trifluoromethyl group in particular can enhance the bioactivity of these molecules, potentially leading to the creation of new drugs to combat resistant strains of bacteria and viruses.
Organic Electronics: Semiconductors
In the field of organic electronics, quinoxaline derivatives serve as electron-deficient units in the design of semiconductors . Their incorporation into conjugated polymers can result in materials with high charge mobility, which are essential for the development of organic field-effect transistors (OFETs).
Solar Cell Technology: Photovoltaic Materials
Quinoxaline-based compounds are also explored for their application in third-generation photovoltaics . Their strong absorption and favorable energy levels make them suitable candidates for use in polymer solar cells, contributing to the advancement of renewable energy technologies.
Fluorescent Materials: OLEDs
The luminescent properties of quinoxaline derivatives are exploited in the creation of organic light-emitting diodes (OLEDs) . These materials can exhibit polymorphism and mechanochromic luminescence, which are desirable features for high-efficiency fluorescent OLEDs.
Bioactive Molecules: Pharmacological Effects
Quinoxaline scaffolds are integral in the synthesis of bioactive molecules with various pharmacological effects . They are crucial components in drugs used for treating conditions such as cancer, AIDS, and schizophrenia, highlighting their significance in medicinal chemistry.
Green Chemistry: Sustainable Synthesis
The synthesis of quinoxaline derivatives aligns with the principles of green chemistry, emphasizing the use of sustainable and eco-friendly methods . Transition-metal-free catalysis is one such approach that minimizes environmental impact while accessing biologically active heterocycles.
Safety and Hazards
Future Directions
Quinoxaline and its derivatives have aroused worldwide interests and endowed them potential application in human and veterinary medicines . The World Health Organization estimated that about 10 million people contracted tuberculosis (TB) in 2019, which was responsible for 1.4 million deaths . Treatment of drug-susceptible active tuberculosis consists of a standard 6-month regimen of four antimicrobials (usually isoniazid, rifampin, pyrazinamide, and ethambutol) . Therefore, there is a need for the development of new drugs based on this scaffold .
Mechanism of Action
Target of Action
Quinoxaline derivatives, a class of compounds to which this molecule belongs, have been reported to interact with various targets, including dna .
Mode of Action
Quinoxaline derivatives are known to cause dna damage . This interaction with DNA could potentially lead to changes in cellular processes, such as replication and transcription, ultimately affecting cell function and viability.
Biochemical Pathways
Quinoxaline derivatives have been associated with the production of reactive oxygen species (ros), cellular deoxygenation, metal chelation, and bioreductive agents . These processes can affect various biochemical pathways and have downstream effects on cellular functions.
Result of Action
Given the potential dna-damaging effects of quinoxaline derivatives , it is plausible that this compound could induce changes at the molecular and cellular levels, potentially leading to cell death.
properties
IUPAC Name |
8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2/c13-12(14,15)8-3-4-10-11(6-8)17-5-1-2-9(17)7-16-10/h3-4,6,9,16H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYRTCMROMLKSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC3=C(N2C1)C=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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